4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine
CAS No.: 2640946-51-4
Cat. No.: VC11847641
Molecular Formula: C14H16N4O2
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640946-51-4 |
|---|---|
| Molecular Formula | C14H16N4O2 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C14H16N4O2/c1-19-13-8-11(2-3-15-13)12-9-16-14(17-10-12)18-4-6-20-7-5-18/h2-3,8-10H,4-7H2,1H3 |
| Standard InChI Key | GRQQPJPOZKKUEV-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC(=C1)C2=CN=C(N=C2)N3CCOCC3 |
| Canonical SMILES | COC1=NC=CC(=C1)C2=CN=C(N=C2)N3CCOCC3 |
Introduction
4-[5-(2-Methoxypyridin-4-yl)pyrimidin-2-yl]morpholine is a complex heterocyclic compound featuring a morpholine ring attached to a pyrimidine structure, which is further substituted with a methoxypyridine moiety. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Synthesis Methods
The synthesis of 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine typically involves several key steps:
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Formation of the Pyrimidine Core: This step involves a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
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Substitution with Methoxypyridine: The pyrimidine core undergoes a nucleophilic substitution reaction with 2-methoxypyridine, often using a base like potassium carbonate and a solvent such as dimethylformamide.
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Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the pyrimidine derivative with morpholine, typically carried out in the presence of a catalyst like palladium on carbon and a solvent such as ethanol.
Types of Reactions
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Oxidation: The compound can undergo oxidation at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
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Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
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Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
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Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
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Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Scientific Research Applications
4-[5-(2-Methoxypyridin-4-yl)pyrimidin-2-yl]morpholine has several applications in scientific research:
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Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in treating cancer and inflammatory diseases.
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Biological Studies: Used as a probe to study various biological pathways and molecular interactions.
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Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Biological Activities
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to their active sites and modulate receptor activity, acting as either an agonist or antagonist.
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing cytokine production. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes, impacting disease progression. |
| Receptor Modulation | Acts on various receptors, influencing signal transduction pathways. |
Comparison with Similar Compounds
4-[5-(2-Methoxypyridin-4-yl)pyrimidin-2-yl]morpholine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution enhances its binding affinity to certain molecular targets and improves its pharmacokinetic properties, making it valuable for drug development. Similar compounds include 4-[5-(2-chloropyridin-4-yl)pyrimidin-2-yl]morpholine and 4-[5-(2-fluoropyridin-4-yl)pyrimidin-2-yl]morpholine.
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